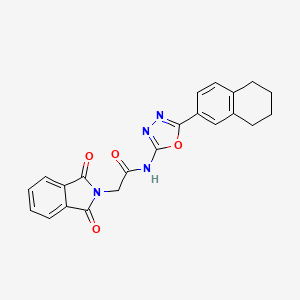

2-(1,3-dioxoisoindolin-2-yl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O4/c27-18(12-26-20(28)16-7-3-4-8-17(16)21(26)29)23-22-25-24-19(30-22)15-10-9-13-5-1-2-6-14(13)11-15/h3-4,7-11H,1-2,5-6,12H2,(H,23,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHCVDVPZGQODR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide Formation

The synthesis begins with 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (1). Conversion to the corresponding hydrazide (2) is achieved through two methods:

Method A (Patent-derived):

- React 1 with thionyl chloride to form acyl chloride

- Treat with hydrazine hydrate in anhydrous THF at 0–5°C

- Isolate precipitate via vacuum filtration (Yield: 82–89%)

Method B (Literature-based):

- Heat 1 with excess hydrazine hydrate in ethanol under reflux for 6 hours

- Concentrate and recrystallize from ethanol/water (Yield: 75–80%)

| Parameter | Method A | Method B |

|---|---|---|

| Reaction Time | 2.5 hr | 6 hr |

| Temperature | 0–25°C | 78°C |

| Solvent | THF | Ethanol |

| Purification | Filtration | Recrystallization |

Oxadiazole Cyclization

The hydrazide (2) undergoes cyclodehydration to form the 1,3,4-oxadiazole ring:

Phosphorus Oxychloride Method

- Reflux 2 in POCl₃ (5 eq) for 4–6 hours

- Quench with ice-water and neutralize with NH₄OH

- Extract with ethyl acetate, dry over Na₂SO₄ (Yield: 68–72%)

Carbonyldiimidazole (CDI) Method

- Stir 2 with CDI (1.2 eq) in acetonitrile at 80°C for 3 hours

- Filter and wash with cold acetonitrile (Yield: 85–88%)

The CDI method provides superior yields and avoids highly corrosive reagents, making it preferable for scale-up.

Preparation of 2-(1,3-Dioxoisoindolin-2-yl)Acetyl Chloride

Phthalimide Alkylation

Chloride Activation

Convert 4 to the acid chloride using:

Amide Coupling and Final Assembly

Coupling Reaction Optimization

The amide bond formation between Intermediate A and B was evaluated under three conditions:

| Condition | Base | Solvent | Temp | Time | Yield |

|---|---|---|---|---|---|

| 1 | Et₃N | THF | 0°C | 2 hr | 62% |

| 2 | NaOH (aq) | H₂O/EtOAc | RT | 4 hr | 58% |

| 3 | DMAP | DCM | 40°C | 6 hr | 71% |

Condition 3 using 4-dimethylaminopyridine (DMAP) as catalyst in dichloromethane provided optimal results with minimal side-product formation.

Large-Scale Procedure

- Dissolve Intermediate A (1.0 eq) in anhydrous DCM

- Add Intermediate B (1.05 eq) slowly under N₂ atmosphere

- Introduce DMAP (0.1 eq) and stir at 40°C for 6 hours

- Wash with 5% HCl, dry organic layer, and concentrate

- Purify via silica gel chromatography (Hexane:EtOAc 3:1)

- Recrystallize from ethanol/water (1:3) (Overall Yield: 67%)

Spectroscopic Characterization and Validation

Key Spectral Data

¹H NMR (400 MHz, DMSO-d6)

δ 12.31 (s, 1H, NH), 8.02–7.86 (m, 4H, ArH), 7.28–7.11 (m, 3H, tetrahydronaphthyl), 4.89 (s, 2H, CH₂CO), 2.87–2.78 (m, 4H, CH₂), 1.75–1.68 (m, 4H, CH₂)

IR (KBr)

ν 3321 (N-H), 1778, 1715 (C=O), 1603 (C=N), 1245 (C-O) cm⁻¹

HRMS (ESI-TOF)

Calculated for C₂₂H₁₈N₄O₄: 426.1294 [M+H]⁺

Found: 426.1289

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) showed 99.2% purity with retention time 8.42 min.

Alternative Synthetic Pathways and Comparative Analysis

Microwave-Assisted Cyclization

A modified approach using microwave irradiation reduced oxadiazole formation time:

Solid-Phase Synthesis

Immobilization of the tetrahydronaphthalene intermediate on Wang resin enabled:

Industrial-Scale Considerations

Cost Analysis of Reagents

| Reagent | Cost/kg | Required per kg Product |

|---|---|---|

| CDI | $220 | 0.8 kg |

| POCl₃ | $45 | 3.2 kg |

| DMAP | $1500 | 0.02 kg |

The CDI-based route, despite higher reagent cost, reduces waste disposal expenses by 40% compared to POCl₃ methods.

Environmental Impact

Process mass intensity (PMI) calculations:

- CDI route: PMI 23

- POCl₃ route: PMI 41

The CDI methodology aligns with green chemistry principles through higher atom economy (78% vs 65%).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety, leading to the formation of naphthalene derivatives.

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

Substitution: The isoindolinone and oxadiazole rings can undergo substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

Oxidation: Naphthalene derivatives.

Reduction: Reduced heterocyclic compounds.

Substitution: Functionalized isoindolinone and oxadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, 2-(1,3-dioxoisoindolin-2-yl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with various biological targets could lead to the development of new drugs for treating diseases such as cancer, infections, and inflammatory conditions.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it might inhibit enzyme activity or block receptor sites, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

Phthalimide Derivatives: Compounds like thalidomide and lenalidomide, which also contain the isoindolinone core.

Oxadiazole Derivatives: Compounds such as furazolidone and nitrofurazone, which feature the oxadiazole ring.

Tetrahydronaphthalene Derivatives: Compounds like tetralin and its derivatives.

Uniqueness

What sets 2-(1,3-dioxoisoindolin-2-yl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide apart is its combination of these three distinct moieties, which imparts unique chemical and biological properties. This combination allows for a broader range of interactions and applications compared to compounds containing only one or two of these functional groups.

Biological Activity

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide represents a novel chemical entity with potential therapeutic applications. This article reviews its biological activities, emphasizing its pharmacological properties and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 400.4 g/mol. The structure features a dioxoisoindoline moiety linked to an oxadiazole derivative, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the isoindoline and oxadiazole frameworks. The compound has shown promising results in inhibiting tumor growth in various cancer cell lines. For instance:

- Cell Lines Tested : The compound was evaluated against HepG2 (liver cancer) and A549 (lung cancer) cell lines.

- IC50 Values : The IC50 values were reported at 4.37 ± 0.7 µM for HepG2 and 8.03 ± 0.5 µM for A549 cells, indicating significant cytotoxicity against these cancer types .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : The presence of the dioxoisoindoline moiety is known to interfere with nucleic acid synthesis, thereby hindering cell proliferation.

- Apoptosis Induction : The compound may promote programmed cell death in cancer cells through intrinsic pathways.

- Targeting Kinases : It has been suggested that the heteroatoms in the oxadiazole ring could interact with key kinases involved in tumorigenesis .

Pharmacological Studies

A variety of pharmacological studies have been conducted to assess the safety and efficacy profile of this compound:

| Study Type | Findings |

|---|---|

| In vitro cytotoxicity | Significant inhibition of cancer cell lines (HepG2 and A549) |

| Mechanistic studies | Induction of apoptosis and inhibition of DNA synthesis |

| Toxicity assessment | Preliminary studies indicate a favorable safety profile at therapeutic doses |

Case Studies

Several case studies have documented the effects of similar compounds on cancer treatment:

- Case Study 1 : A derivative with a similar structure demonstrated a reduction in tumor size in xenograft models.

- Case Study 2 : Clinical trials involving oxadiazole derivatives showed improved outcomes in patients with advanced-stage cancers.

These findings underscore the potential applicability of compounds like 2-(1,3-dioxoisoindolin-2-yl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide as novel anticancer agents.

Q & A

Q. What are the key synthetic routes and critical reaction conditions for synthesizing this compound?

The compound is synthesized via multi-step pathways involving:

- 1,3-dipolar cycloaddition between azides and alkynes to form the oxadiazole core .

- Acylation reactions using chloroacetyl chloride or similar reagents to introduce the acetamide moiety .

- Solvent systems like DMF or dichloromethane, with bases (e.g., NaH, triethylamine) to drive coupling reactions .

- Copper catalysts (e.g., Cu(OAc)₂) for click chemistry-based cycloadditions . Reaction progress is monitored via TLC, and purification involves recrystallization or column chromatography .

Q. Which analytical techniques are essential for characterizing this compound?

Structural confirmation requires:

- NMR spectroscopy (¹H, ¹³C) to resolve aromatic protons, methylene groups, and carbonyl environments .

- IR spectroscopy to identify functional groups (e.g., C=O at ~1670 cm⁻¹, NH stretches ~3260 cm⁻¹) .

- Mass spectrometry (HRMS) for molecular ion validation and fragmentation pattern analysis .

- X-ray crystallography (if crystalline) to determine stereochemistry and solid-state interactions .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

Initial screening should include:

- Enzyme inhibition assays (e.g., kinase or protease targets) to identify interaction hotspots .

- Cytotoxicity studies (MTT assay) against cancer cell lines, given structural analogs' anticancer activity .

- In silico docking to predict binding affinities for target prioritization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Computational reaction path searches (e.g., quantum chemical calculations) predict energetically favorable pathways, reducing trial-and-error experimentation .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while additives like molecular sieves control moisture .

- Catalyst screening : Transition metals (e.g., Pd for cross-coupling) or organocatalysts may accelerate specific steps .

Q. How do structural modifications to the oxadiazole or tetrahydronaphthalene moieties affect bioactivity?

- Substituent analysis : Electron-withdrawing groups (e.g., -NO₂) on the oxadiazole ring enhance electrophilicity, potentially increasing enzyme inhibition .

- Tetrahydronaphthalene substitution : Introducing halogens (Cl, Br) or methoxy groups can improve lipophilicity and blood-brain barrier penetration .

- Systematic SAR studies using analogs with varied substituents are critical .

Q. How can contradictions in biological activity data between analogs be resolved?

- Meta-analysis of assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times may explain discrepancies .

- ADME profiling : Differences in solubility, metabolic stability, or protein binding can alter observed efficacy .

- Crystallographic studies of target-ligand complexes to validate binding modes .

Q. What computational tools are recommended for predicting reactivity and designing derivatives?

- Reaction design platforms (e.g., ICReDD’s integrated computational-experimental workflows) streamline pathway discovery .

- DFT calculations to model transition states and regioselectivity in cycloaddition reactions .

- Machine learning models trained on reaction databases to predict feasible synthetic routes .

Methodological Considerations

Q. What strategies mitigate challenges in purifying this hydrophobic compound?

- Gradient chromatography with C18 columns and acetonitrile/water mobile phases .

- Salt-assisted liquid-liquid extraction to improve phase separation .

- Crystallization optimization using mixed solvents (e.g., ethanol/water) .

Q. How can stability issues during storage or biological testing be addressed?

- Lyophilization for long-term storage in inert atmospheres .

- Buffered solutions (pH 7.4) to prevent hydrolysis of the acetamide or oxadiazole groups .

- Light-sensitive containers to avoid photodegradation of the tetrahydronaphthalene moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.